Stereochemistry: S- vs. R-Enantiomer
(2S)-2-Amino-2-(2-ethylcyclohexyl)acetic acid possesses a single stereogenic center at the α-carbon in the S-configuration. The R-enantiomer, (2R)-2-amino-2-(2-ethylcyclohexyl)acetic acid, is a chemically distinct compound with identical molecular formula and molecular weight (C₁₀H₁₉NO₂; 185.26 g/mol) but opposite configuration at the chiral center . In chiral biological environments—including enzyme active sites, receptor binding pockets, and peptide secondary structures—the two enantiomers will exhibit distinct, often divergent, binding affinities and functional outcomes. This stereochemical difference is absolute: the compounds are non-superimposable mirror images and cannot be substituted for one another in any stereochemically sensitive application without altering the observed results.
| Evidence Dimension | Absolute stereochemistry at the α-carbon |
|---|---|
| Target Compound Data | (S)-configuration at C2 |
| Comparator Or Baseline | (R)-configuration at C2 |
| Quantified Difference | Qualitative inversion of chiral center (S vs. R); molecular weight and formula identical (185.26 g/mol, C₁₀H₁₉NO₂) |
| Conditions | Chiral center definition; confirmed by SMILES representation |
Why This Matters
In any stereochemically sensitive assay or synthetic application—including chiral chromatography, asymmetric catalysis, and peptide coupling—substitution of the R-enantiomer for the S-enantiomer constitutes a different chemical entity that will produce non-reproducible results.
